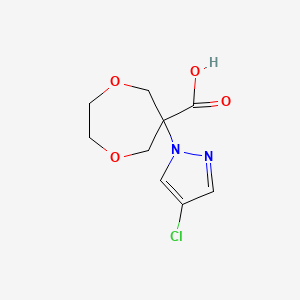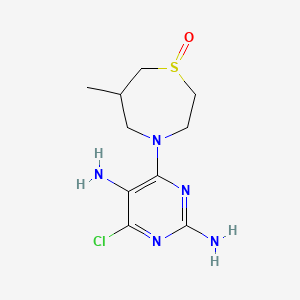
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid, also known as CPD, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound with a pyrazole ring and a dioxepane ring, and it has demonstrated a range of biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is complex and involves multiple pathways. It has been shown to interact with several enzymes and receptors, including DPP-4 and the adenosine A1 receptor. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid inhibits DPP-4 by binding to the active site of the enzyme, preventing it from cleaving incretin hormones that stimulate insulin secretion. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid also binds to the adenosine A1 receptor, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has demonstrated a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid inhibits DPP-4 activity in a dose-dependent manner, with an IC50 value of approximately 10 nM. In vivo studies have shown that 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has also been shown to reduce blood pressure and heart rate in animal models of hypertension.
実験室実験の利点と制限
One of the advantages of using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in lab experiments is its specificity for DPP-4 and the adenosine A1 receptor. This allows researchers to study the effects of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid on these targets without interfering with other pathways. However, one of the limitations of using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is its relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
将来の方向性
There are several potential future directions for research on 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of DPP-4. Another area of interest is the investigation of the effects of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid on other targets, such as the adenosine A2 receptor. Additionally, there is potential for the development of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid-based therapeutics for the treatment of diabetes and hypertension.
Conclusion:
In conclusion, 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has demonstrated a range of biochemical and physiological effects, including the inhibition of DPP-4 and the binding to the adenosine A1 receptor. While there are advantages and limitations to using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in lab experiments, there are also several potential future directions for research on this compound. Overall, 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is a valuable tool for studying the mechanisms of disease and developing new therapeutics.
合成法
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloropyrazole with 1,4-dioxepane-6-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 4-chloropyrazole with 1,4-butanediol in the presence of a catalyst, followed by oxidation with sodium chlorite. Both of these methods have been used successfully to produce 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in high yields and purity.
科学的研究の応用
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin secretion. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has also been found to bind to the adenosine A1 receptor, which is involved in regulating heart rate and blood pressure.
特性
IUPAC Name |
6-(4-chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4/c10-7-3-11-12(4-7)9(8(13)14)5-15-1-2-16-6-9/h3-4H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPMNHADHJTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)
![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)


![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
